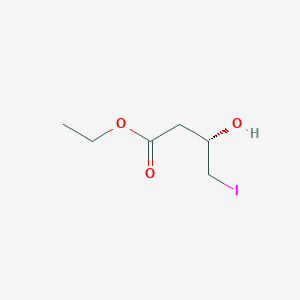

(S)-Ethyl 3-hydroxy-4-iodobutanoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (3S)-3-hydroxy-4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBHOKQXGBYJN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Ethyl 3 Hydroxy 4 Iodobutanoate

Chemical Synthetic Approaches

The synthesis of (S)-Ethyl 3-hydroxy-4-iodobutanoate, a valuable chiral intermediate in organic synthesis, is primarily achieved through established chemical transformations. These methods leverage readily available starting materials and employ reliable reaction mechanisms to construct the target molecule with the desired stereochemistry.

Iodination Reactions from Precursor Butanoates

One of the most direct methods for the synthesis of this compound involves the iodination of a suitable precursor butanoate. This approach is advantageous as it often allows for the retention of the existing stereocenter.

A prominent method for the preparation of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction, starting from (S)-Ethyl 4-chloro-3-hydroxybutanoate. byjus.comwikipedia.org This S N 2 reaction involves treating the chloro-precursor with an iodide salt, typically sodium iodide, in a suitable solvent such as acetone (B3395972). byjus.comma.edu The success of this reaction is driven by the differential solubility of the halide salts in acetone; sodium iodide is soluble, while the sodium chloride formed as a byproduct is not, thus shifting the equilibrium towards the formation of the desired iodo-compound. wikipedia.orgma.edu

The reaction is known to proceed well with primary halides, and the presence of the α-carbonyl group in the substrate can further facilitate the substitution. wikipedia.org This method is an effective way to introduce the iodine atom while preserving the stereochemical integrity at the C3 position.

Table 1: Typical Conditions for Finkelstein Reaction

| Parameter | Condition |

|---|---|

| Substrate | (S)-Ethyl 4-chloro-3-hydroxybutanoate |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone |

| Reaction Type | S N 2 Halogen Exchange |

| Driving Force | Precipitation of NaCl |

Ring-Opening of Chiral Lactones (e.g., (S)-3-hydroxy-γ-butyrolactone) with Iodinating Agents

(S)-3-hydroxy-γ-butyrolactone is a valuable and readily available chiral starting material for the synthesis of various pharmaceutical intermediates. researchgate.net Its five-membered lactone ring can undergo nucleophilic ring-opening reactions under specific conditions to yield functionalized butanoic acid derivatives.

One approach for the synthesis of the target compound involves the ring-opening of (S)-3-hydroxy-γ-butyrolactone. While direct conversion to the ethyl ester with an iodinating agent is not widely documented, a plausible two-step sequence involves an initial ring-opening to form the corresponding iodo acid, followed by esterification. Trimethylsilyl (B98337) iodide (TMSI) is a potent reagent for the cleavage of ethers and lactones. The reaction of (S)-3-hydroxy-γ-butyrolactone with TMSI would be expected to yield a silyl (B83357) ester intermediate, which upon aqueous workup or reaction with ethanol (B145695), could produce (S)-3-hydroxy-4-iodobutanoic acid or its ethyl ester.

Alternative halogenating agents can also be employed to open the lactone ring. For instance, the lactone ring can be opened under acidic conditions to yield the corresponding halo-hydroxybutyric acid. While the use of hydrobromic acid (HBr) to produce (S)-4-bromo-3-hydroxybutyric acid is known, a similar approach using hydroiodic acid (HI) or a combination of reagents that generate HI in situ could be utilized to form (S)-3-hydroxy-4-iodobutanoic acid. This acid intermediate would then require a subsequent esterification step to yield the final product.

Direct Esterification Routes

Direct esterification is a fundamental reaction in organic synthesis and provides a straightforward route to this compound, provided the corresponding carboxylic acid is available. The Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective strategy. libretexts.orgdocbrown.info

For this specific synthesis, (S)-3-hydroxy-4-iodobutanoic acid, which can be prepared from the ring-opening of (S)-3-hydroxy-γ-butyrolactone as previously discussed, would be the necessary precursor. The esterification is typically carried out by heating the carboxylic acid with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid or tosic acid. libretexts.org The reaction is reversible, and to drive it towards the formation of the ester, the water formed as a byproduct is often removed.

Table 2: General Conditions for Fischer Esterification

| Parameter | Condition |

|---|---|

| Substrate | (S)-3-hydroxy-4-iodobutanoic acid |

| Reagent | Ethanol (in excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Reaction Type | Acid-catalyzed nucleophilic acyl substitution |

| Byproduct | Water |

Advanced Chemical Catalysis in Analogous Systems

The synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern organic chemistry, with asymmetric hydrogenation being a particularly powerful tool. wikipedia.org This approach relies on chiral catalysts to deliver hydrogen to one face of the carbonyl group preferentially, thereby creating a specific stereoisomer. wikipedia.org

Chiral homogeneous ruthenium catalysts are highly effective for the enantioselective hydrogenation of β-keto esters, which are structurally analogous to the precursors of this compound. researchgate.netnih.gov Complexes of ruthenium with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are renowned for their ability to produce β-hydroxy esters with excellent enantiomeric excess (e.e.). researchgate.net For instance, the asymmetric hydrogenation of methyl acetoacetate (B1235776) to methyl (R)-3-hydroxybutanoate has been achieved with high optical yields using structurally varied chiral ruthenium complexes. researchgate.net

These catalytic systems are not only highly selective but also practical, with some methods allowing for the in situ preparation of the active catalyst from stable precursors like anhydrous RuCl₃. researchgate.net This methodology has been successfully applied to the reduction of various prochiral ketones and esters, demonstrating broad applicability. researchgate.net The reduction of ethyl 4-chloro-3-oxobutanoate, a close analog, to (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE] can achieve yields of 97.2% and an enantiomeric excess of 99% using recombinant E. coli expressing a specific reductase, though chemical catalysis with ruthenium complexes also provides a viable route. researchgate.net Ruthenium-catalyzed transfer hydrogenation, which uses a hydrogen donor like isopropanol instead of hydrogen gas, is another effective method for these transformations. nih.gov

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| Methyl Acetoacetate | Chiral Ru-BINAP complexes | Methyl (R)-3-hydroxybutanoate | High | High | researchgate.net |

| β-Keto Esters | Ru-mediated | anti-1,3-diols (after further steps) | Good | Up to 99 | researchgate.net |

| Prochiral Hydrazones | Chiral Diphosphine Ruthenium | Chiral Hydrazines | High | Up to 99 | nih.gov |

Biocatalytic and Enzymatic Synthetic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. frontiersin.org The use of whole microorganisms or isolated enzymes can provide access to enantiomerically pure compounds under mild reaction conditions. nih.gov

Enzyme-catalyzed enantioselective reductions have become a popular method for producing chiral building blocks for the pharmaceutical and chemical industries. nih.gov Dehydrogenases and reductases from various microorganisms are particularly adept at converting prochiral ketones and β-keto esters into optically pure alcohols. nih.gov These enzymes, often belonging to the short-chain dehydrogenase/reductase (SDR) family, exhibit broad substrate specificities and high enantioselectivity. nih.gov The reduction of β-keto esters is a significant transformation that can be achieved with excellent stereoselectivity using isolated reductases. frontiersin.orgscite.ai

Baker's yeast (Saccharomyces cerevisiae) is a widely used and inexpensive biocatalyst for the asymmetric reduction of carbonyl compounds. acgpubs.orgnih.gov A classic application is the reduction of ethyl acetoacetate to produce (S)-(+)-ethyl 3-hydroxybutanoate, a key chiral precursor. researchgate.netethz.chorgsyn.org This biotransformation is mediated by various oxidoreductase enzymes within the yeast cells, which use cofactors like NADPH to deliver a hydride to the ketone. chegg.comnih.gov While effective, the presence of multiple reductases with differing stereoselectivities in wild-type yeast can sometimes lead to the formation of a mixture of stereoisomeric products. nih.gov

The outcome of yeast-mediated reductions is highly dependent on the fermentation conditions. redalyc.orgnih.govmdpi.com Key variables include temperature, pH, and substrate concentration. redalyc.orgthaiscience.info The presence of oxygen is a critical factor; conducting the reaction under aerobic conditions often improves the enantioselectivity for the (S)-alcohol. ethz.chgoogle.com This is because Saccharomyces cerevisiae is a facultative anaerobe, and its metabolic pathways differ in the presence or absence of oxygen. exploreyeast.comnih.govresearchgate.net

A notable technique to enhance enantiomeric excess involves using "starved" yeast. ethz.ch Pre-incubating the yeast aerobically for several days, for instance in a 5% aqueous ethanol solution without a primary sugar source, can activate the specific enzyme(s) responsible for producing the desired (S)-enantiomer, leading to optical purities greater than 95% e.e. ethz.ch In contrast, actively fermenting yeast, typically fed with sucrose (B13894) or glucose, may produce the (S)-enantiomer with a lower e.e. of around 85%. researchgate.netethz.ch

| Condition | Energy Source | Product | Typical Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|

| Standard Fermenting | Sucrose/Glucose | (S)-Ethyl 3-hydroxybutanoate | ~85 | researchgate.netethz.ch |

| "Starved" Yeast (Aerobic) | Ethanol (endogenous) | (S)-Ethyl 3-hydroxybutanoate | >95 | ethz.ch |

| Aerobic Conditions | Ethanol | (S)-Ethyl 3-hydroxybutanoate | High | google.com |

Baker's yeast demonstrates a broad substrate scope, capable of reducing a variety of β-keto esters and other prochiral ketones. acgpubs.orgnih.gov However, the chemical yield and stereoselectivity are highly dependent on the structure of the substrate. scite.ainih.gov For example, while the reduction of ethyl acetoacetate is efficient, modifications to the ester group or the carbon backbone can significantly alter the reaction's outcome. scite.ai Yeast reductases can recognize remote chiral centers and show selectivity for α-substituted β-keto esters, often affording one of the four possible diastereoisomers with high preference. frontiersin.orgscite.ainih.gov The reduction of α-keto esters and even more complex structures like α-keto-β-lactams has been successfully applied in the synthesis of valuable pharmaceutical intermediates. acs.org Despite its versatility, the use of whole-cell baker's yeast can be limited by competing enzymes that produce the undesired enantiomer, a challenge that can be addressed by using genetically engineered yeast strains or isolated enzymes. nih.gov

| Substrate | Product | Stereoselectivity | Reference |

|---|---|---|---|

| Ethyl Acetoacetate | (S)-Ethyl 3-hydroxybutanoate | High (up to >95% e.e.) | researchgate.netethz.ch |

| α-Alkyl-β-keto esters | α-Alkyl-β-hydroxy esters | Variable, can show high diastereo- and enantioselectivity | frontiersin.orgnih.gov |

| α-Chloro-β-ketoesters | α-Chloro-β-hydroxy esters | Excellent selectivity with specific yeast enzymes | nih.gov |

| Methyl Esters of Pyruvate | (R)-Alcohols | High enantioselectivity | acs.org |

Reductase-Mediated Asymmetric Reductions of Keto-Esters to Chiral Hydroxybutanoates

Recombinant Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs) for Chiral Hydroxybutanoates

The asymmetric reduction of prochiral ketones is a powerful strategy for the synthesis of chiral alcohols. Recombinant alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) have emerged as highly efficient and selective biocatalysts for this purpose. These enzymes facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of a substrate, yielding a stereochemically defined hydroxyl group.

High Tolerance Alcohol Dehydrogenases (e.g., SmADH31, SmADH2)

In industrial applications, the stability and tolerance of enzymes to high substrate and product concentrations, as well as to organic solvents, are crucial for process efficiency. High tolerance alcohol dehydrogenases, such as SmADH31 and SmADH2 from Stenotrophomonas maltophilia, have been identified and characterized for their robustness in challenging reaction conditions.

SmADH2 , for instance, has demonstrated exceptional tolerance to high concentrations of 2-propanol, a common co-substrate used for cofactor regeneration. It exhibits superb activity even at a 10.5 M (80% v/v) concentration of 2-propanol. rsc.org This high tolerance is advantageous as it allows for high substrate loading, leading to increased product yields. In the asymmetric synthesis of chiral alcohols, SmADH2 has been successfully employed at substrate loadings greater than 150 g/L without the need for external coenzyme addition. rsc.org For example, in the reduction of ethyl acetoacetate, approximately 780 g/L was completely converted to ethyl (R)-3-hydroxybutyrate in just 2.5 hours, achieving an enantiomeric excess (ee) of 99.9% and a remarkable space-time yield of 7488 g/L/d. rsc.org While this specific example produces the (R)-enantiomer, it highlights the high activity and tolerance of this enzyme class, which can be engineered or selected for the desired (S)-selectivity.

The development of such robust enzymes is a significant step towards economically viable and environmentally friendly biocatalytic processes for the production of chiral intermediates.

Cofactor Regeneration Systems (e.g., Glucose Dehydrogenase Coupling)

A major economic hurdle in the application of ADHs and KREDs is the high cost of the nicotinamide (B372718) cofactors (NADH and NADPH). As these cofactors are consumed stoichiometrically in the reduction reaction, an efficient in situ regeneration system is essential for a cost-effective process. One of the most widely used and effective methods for cofactor regeneration is the substrate-coupled approach using a second enzyme.

Glucose dehydrogenase (GDH) is frequently coupled with an ADH or KRED to regenerate the reduced cofactor. nih.govproquest.comresearchgate.net In this system, GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, with the concomitant reduction of the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH). nih.gov This regenerated cofactor can then be re-utilized by the primary ADH or KRED for the reduction of the target ketone.

This coupled-enzyme system offers several advantages:

Simple By-products: The by-product of glucose oxidation, gluconic acid, is generally benign and easily separated from the main product.

For instance, recombinant E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase have been successfully used for the synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate, demonstrating the practical application of this cofactor regeneration system. proquest.com

Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate as a Precursor to this compound

A primary route to this compound involves the enzymatic, asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce (S)-ethyl 4-chloro-3-hydroxybutanoate. proquest.comresearchgate.netarkat-usa.org This chiral chlorohydrin is a key intermediate that can be subsequently converted to the target iodo-compound.

Various microorganisms and isolated enzymes have been employed for this stereoselective reduction. For example, recombinant Escherichia coli cells expressing both a carbonyl reductase from Candida magnoliae and a glucose dehydrogenase from Bacillus megaterium have been utilized as a whole-cell biocatalyst. proquest.com This system achieved a high concentration of (S)-ethyl 4-chloro-3-hydroxybutanoate (208 g/L) with an excellent optical purity of 100% ee. proquest.com The use of a two-phase aqueous-organic solvent system can further enhance the productivity by overcoming substrate instability and potential enzyme inhibition at high concentrations. proquest.com

The resulting (S)-ethyl 4-chloro-3-hydroxybutanoate can then be converted to this compound through a nucleophilic substitution reaction known as the Finkelstein reaction . This reaction involves treating the chlorohydrin with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The reaction proceeds via an S(_N)2 mechanism, leading to the displacement of the chloride ion by iodide with an inversion of configuration at the stereocenter not being affected. A reported synthesis using this method achieved a yield of 85% for this conversion.

Lipase-Catalyzed Biotransformations for Chiral Resolution and Synthesis

Lipases are another important class of enzymes in biocatalysis, widely used for the resolution of racemic mixtures of alcohols and esters. Their ability to selectively acylate or hydrolyze one enantiomer from a racemic pair allows for the separation of enantiomerically enriched compounds.

Enzymatic Resolution Strategies (e.g., Candida antarctica lipase (B570770) B for (R)- and (S)-Ethyl-3-hydroxybutyrate)

Kinetic resolution using lipases is a well-established method for obtaining enantiomerically pure compounds. Candida antarctica lipase B (CALB) is a particularly versatile and widely used lipase due to its broad substrate scope and high enantioselectivity.

In the context of producing chiral hydroxybutanoates, CALB can be used to resolve racemic ethyl 3-hydroxybutyrate. This is typically achieved through enantioselective acylation, where the lipase preferentially acylates one of the enantiomers, leaving the other unreacted. For example, in a process involving the acetylation of racemic ethyl 3-hydroxybutyrate with vinyl acetate (B1210297), CALB can be used to produce (S)-ethyl 3-hydroxybutyrate with high optical purity (>96% ee). researchgate.net The acetylated (R)-enantiomer can then be separated, and if desired, the acetyl group can be removed to yield the (R)-enantiomer.

The efficiency of the resolution is influenced by several factors, including the choice of acylating agent and the structure of the ester. For instance, using bulky groups in the ester can improve the enantioselectivity of CALB. researchgate.net

Solvent-Free Enzymatic Processes

A significant advancement in green chemistry and biocatalysis is the development of solvent-free reaction systems. Eliminating organic solvents reduces environmental impact, simplifies downstream processing, and can lead to higher volumetric productivity.

The following table summarizes the performance of Candida antarctica lipase B in a solvent-free acetylation of racemic ethyl 3-hydroxybutyrate.

| Parameter | Value |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) |

| Substrate | Racemic Ethyl 3-hydroxybutyrate |

| Acylating Agent | Vinyl acetate |

| System | Solvent-free |

| Product | (S)-Ethyl 3-hydroxybutyrate |

| Enantiomeric Excess (ee) | >96% |

| Conversion | ~40% |

Data sourced from Fishman et al. (2001). researchgate.net

Halohydrin Dehalogenase-Catalyzed Conversions

Halohydrin dehalogenases (HHDHs) are a class of enzymes that facilitate the reversible dehalogenation of vicinal haloalcohols to form epoxides nih.govthieme-connect.de. These enzymes are notable for their ability to catalyze the formation of novel carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, making them valuable tools in biocatalysis nih.govresearchgate.net. The catalytic activity of HHDHs originates from a conserved Ser-Tyr-Arg triad in the active site thieme-connect.dewikipedia.org. The tyrosine residue, activated by the arginine, functions as a catalytic base, abstracting a proton from the hydroxyl group of the haloalcohol substrate. This initiates an intramolecular nucleophilic attack, leading to the formation of an epoxide ring and the displacement of the halide ion nih.gov.

The utility of HHDHs extends to the reverse reaction, where they catalyze the ring-opening of epoxides with various nucleophiles, including other halides like iodide, as well as azide (B81097) and cyanide nih.gov. This dual functionality allows for multi-step, one-pot syntheses, which can enhance process efficiency and reduce costs by eliminating the need for intermediate workup steps nih.gov.

Conversion of (S)-4-chloro-ethyl 3-hydroxybutanoate to (S)-3,4-epoxy ethyl butyrate as an intermediate step

A key step in the enzymatic synthesis pathway is the conversion of (S)-4-chloro-ethyl 3-hydroxybutanoate into the corresponding epoxide intermediate, (S)-3,4-epoxy ethyl butyrate. This reaction is efficiently catalyzed by a halohydrin dehalogenase google.comgoogle.com. The enzyme facilitates an intramolecular cyclization of the chlorohydrin substrate, resulting in the formation of the epoxide and the release of a chloride ion google.com.

This specific conversion serves as the foundational step for subsequent reactions. Once the (S)-3,4-epoxy ethyl butyrate intermediate is formed, the same HHDH enzyme can catalyze its ring-opening. By introducing an iodide nucleophile, the epoxide ring is opened to yield the target molecule, this compound. This enzymatic cascade showcases a highly efficient and stereoselective route to the desired product.

Industrial Scale Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of economic viability, process efficiency, and purification strategies.

Economical and Efficient Routes for Large-Scale Preparation

For industrial production, economical routes often begin with inexpensive and readily available starting materials. A common precursor for the chiral backbone is ethyl acetoacetate, which can be asymmetrically reduced using baker's yeast to produce (S)-ethyl 3-hydroxybutanoate with high enantiomeric excess orgsyn.orgresearchgate.net. This biocatalytic reduction provides a cost-effective method for establishing the required stereocenter.

Process Optimization for Enhanced Efficiency and Yield

Optimizing reaction conditions is critical for maximizing the efficiency and yield of the enzymatic synthesis. Key parameters that require careful control include pH, temperature, reactant concentrations, and the method of enzyme addition google.comrsc.org.

For the HHDH-catalyzed conversion of (S)-4-chloro-ethyl 3-hydroxybutanoate, maintaining the pH between 7.0 and 7.5 is crucial for optimal enzyme activity and reaction stability google.com. However, a significant challenge in this process is product inhibition; the chloride ion released during epoxide formation can inhibit or deactivate the halohydrin dehalogenase google.com. To mitigate this, a fed-batch strategy for enzyme addition can be employed. By adding the enzyme in two separate portions, the reaction time can be shortened, and the total enzyme consumption can be reduced by nearly one-third google.com. Furthermore, detailed kinetic studies and mathematical modeling can help identify and quantify various forms of inhibition, including those from the substrate, product, and co-solvents, allowing for the fine-tuning of reaction conditions to achieve maximum productivity acs.org.

| Parameter | Optimal Condition/Strategy | Rationale |

| pH | 7.0 - 7.5 | Maintains enzyme stability and catalytic activity. google.com |

| Enzyme Addition | Fed-batch (e.g., in two portions) | Counteracts inhibition from released chloride ions, reducing reaction time and enzyme usage. google.com |

| Reactant Ratio | Optimized molar ratio of nucleophile to substrate | Ensures efficient conversion, particularly for the epoxide ring-opening step. google.com |

| Temperature | Substrate- and enzyme-specific | Balances reaction rate with enzyme stability to prevent denaturation. rsc.org |

Isolation and Purification Strategies (e.g., Vacuum Distillation vs. Chromatography)

The final stage of production involves the isolation and purification of this compound. The choice of method depends on the required purity, scale of production, and economic constraints. The typical workup procedure first involves extracting the product from the aqueous reaction mixture using an organic solvent, such as ethyl ether, followed by drying and concentration of the organic phase orgsyn.org.

Vacuum Distillation is often the preferred method for large-scale purification of liquid compounds with sufficient volatility orgsyn.org. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. This technique is highly effective for separating the product from non-volatile impurities and solvents. For the related compound (S)-ethyl 3-hydroxybutanoate, fractional distillation at a reduced pressure of 12 mm Hg is used to collect the pure product orgsyn.org.

Chromatography , while capable of achieving very high levels of purity and separating complex mixtures, is generally more expensive and less scalable for bulk manufacturing compared to distillation researchgate.netquizlet.com. It involves high solvent consumption and lower throughput, making it more suitable for laboratory-scale synthesis or the production of very high-value compounds where absolute purity is paramount.

| Method | Advantages | Disadvantages | Best Suited For |

| Vacuum Distillation | Cost-effective, high throughput, suitable for large volumes, prevents thermal decomposition. orgsyn.org | Less effective for separating compounds with close boiling points; requires product to be thermally stable under vacuum. | Industrial-scale bulk purification of liquids. |

| Chromatography | Very high purity, excellent for separating complex mixtures and isomers. researchgate.net | Expensive, high solvent consumption, lower throughput, more complex to scale up. quizlet.com | Laboratory-scale purification, high-value products requiring ultra-high purity. |

Stereochemical Control and Enantiopurity Enhancement

Strategies for Achieving High Enantiomeric Excess in (S)-Ethyl 3-hydroxy-4-iodobutanoate Synthesis

The predominant strategy for producing this compound with high enantiomeric excess (ee) is the asymmetric reduction of its prochiral precursor, ethyl 4-iodo-3-oxobutanoate. This transformation is most effectively accomplished using biocatalytic methods, which are renowned for their exceptional selectivity under mild reaction conditions.

Biocatalysis, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or other microorganisms such as Lactobacillus kefiri and Zygosaccharomyces rouxii, has proven to be a highly effective and environmentally benign approach. researchgate.net These biological systems contain ketoreductases (KREDs), enzymes that can selectively reduce the ketone group of the starting material to the desired (S)-alcohol. For instance, Zygosaccharomyces rouxii has demonstrated the ability to produce the (S)-enantiomer with an enantiomeric excess of ≥98% under various conditions. researchgate.net Similarly, recombinant E. coli cells co-expressing a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase for cofactor regeneration have achieved asymmetric reduction with over 99% ee. nih.gov

The success of these biocatalytic reductions hinges on the inherent chirality of the enzymes' active sites, which preferentially bind the substrate in an orientation that leads to the formation of the (S)-enantiomer. The choice of microorganism or isolated enzyme is therefore a critical factor in determining the stereochemical outcome of the reaction.

Enantiomeric Enrichment Techniques

In cases where the initial synthesis does not yield a product with the desired level of enantiopurity, subsequent enrichment techniques can be applied. These methods are designed to increase the enantiomeric excess of the target compound.

A classic method for resolving enantiomers is through the formation and separation of diastereomeric derivatives. While specific examples detailing the resolution of this compound via this method are not extensively documented in recent literature, the principle remains a fundamental technique in chiral chemistry. The process involves reacting the racemic or enantioenriched mixture of ethyl 3-hydroxy-4-iodobutanoate with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers.

Because diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional methods like fractional crystallization. Once a single diastereomer is isolated, the chiral auxiliary is chemically removed to yield the enantiomerically pure target compound. This technique, while powerful, requires stoichiometric amounts of a pure chiral resolving agent and involves additional reaction steps for derivatization and removal.

A more direct approach to enhancing enantiopurity is the meticulous optimization of reaction conditions during biocatalytic synthesis. The enantioselectivity of enzymatic reductions can be highly sensitive to various parameters. By fine-tuning these conditions, it is often possible to maximize the enantiomeric excess of the product directly from the reaction.

Key parameters that can be optimized include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for both activity and selectivity. For example, a reductase from Bacillus megaterium showed an optimum temperature of 45 °C and an optimum pH of 6.0 for high enantioselectivity. researchgate.net

Co-solvents: The addition of organic co-solvents to the aqueous reaction medium can influence enzyme conformation and substrate solubility, thereby affecting enantioselectivity. The use of a water/n-butyl acetate (B1210297) biphasic system has been shown to improve yield and facilitate product recovery in the synthesis of a related chloro-analogue, reaching a 90.7% molar yield. nih.gov

Substrate and Catalyst Concentration: Adjusting the concentrations of the substrate and the biocatalyst can prevent substrate inhibition and ensure efficient conversion, which can indirectly impact the final enantiomeric excess.

The following table summarizes findings from studies on the related compound, ethyl 4-chloro-3-hydroxybutanoate, which illustrate the impact of optimized biocatalysis.

| Biocatalyst | Co-substrate/System | Temperature (°C) | pH | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Baker's Yeast | Glucose / [Bmim]PF6 | 30 | 7.0 | 92.6 | 95.4 (S) | researchgate.net |

| E. coli (recombinant) | Glucose / n-butyl acetate | - | - | 90.7 | >99 (S) | nih.gov |

| Lactobacillus kefiri P2 | - | - | - | - | up to 99 (S) | researchgate.net |

Diastereoselective Control in Multi-Step Syntheses

The chiral center in this compound serves as a crucial control element in multi-step syntheses, directing the stereochemical outcome of subsequent reactions to form new stereocenters. This substrate-controlled diastereoselectivity is fundamental to its utility as a chiral building block.

When this compound is used as a starting material, the existing (S)-configured hydroxyl group at the C3 position can influence the approach of reagents to other reactive sites in the molecule. For example, in reactions involving the formation of a new stereocenter adjacent to C3, the hydroxyl group can sterically hinder one face of the molecule or coordinate with reagents, thereby directing the attack to the opposite face. This principle is widely applied in the synthesis of complex natural products and pharmaceuticals where multiple, well-defined stereocenters are required. The ability to predict and control the formation of diastereomers is a key advantage of using enantiopure starting materials like this compound.

Chemical Reactivity and Derivatization Strategies of S Ethyl 3 Hydroxy 4 Iodobutanoate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in (S)-ethyl 3-hydroxy-4-iodobutanoate is a key site for modification, allowing for protection, oxidation, and other transformations.

To prevent unwanted side reactions during transformations at other positions of the molecule, the hydroxyl group is often protected. A common and effective method is the introduction of a tert-butyldimethylsilyl (TBS) group. This protection strategy is favored due to the stability of the resulting silyl (B83357) ether under a variety of reaction conditions and the relative ease of its subsequent removal. organic-chemistry.org

The reaction involves treating this compound with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, such as imidazole (B134444), in an aprotic solvent like dimethylformamide (DMF). The imidazole acts as a catalyst and acid scavenger. organic-chemistry.org

Table 1: TBS Protection of this compound

| Reactant | Reagent | Product |

| This compound | tert-Butyldimethylsilyl chloride, Imidazole | (S)-Ethyl 3-(tert-butyldimethylsilyloxy)-4-iodobutanoate |

This protection renders the hydroxyl group inert to many reagents, allowing for selective reactions at the iodine or ester functionalities. The TBS group can be readily removed when desired using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. organic-chemistry.org

The secondary alcohol of this compound can be oxidized to the corresponding ketone, ethyl 4-iodo-3-oxobutanoate. This transformation is a crucial step in the synthesis of many target molecules. Several modern oxidation reagents are suitable for this purpose, offering mild conditions and high yields.

One of the most effective reagents for this oxidation is the Dess-Martin periodinane (DMP). wikipedia.orgorganic-chemistry.org This hypervalent iodine compound allows for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature and neutral pH. wikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane. organic-chemistry.org An advantage of DMP is its tolerance of other sensitive functional groups. wikipedia.org

Another common reagent is pyridinium (B92312) chlorochromate (PCC), which is a milder alternative to chromic acid and can effectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. libretexts.org

Table 2: Oxidation of this compound

| Starting Material | Reagent | Product | Key Features |

| This compound | Dess-Martin Periodinane (DMP) | Ethyl 4-iodo-3-oxobutanoate | Mild conditions, neutral pH, high yields, short reaction times. wikipedia.orgorganic-chemistry.org |

| This compound | Pyridinium Chlorochromate (PCC) | Ethyl 4-iodo-3-oxobutanoate | Milder than chromic acid, avoids over-oxidation to carboxylic acids. libretexts.org |

Reactions Involving the Iodine Atom

The primary iodine atom is an excellent leaving group, making this position susceptible to nucleophilic substitution and elimination reactions.

The carbon bearing the iodine atom is electrophilic and readily undergoes nucleophilic substitution, most commonly via an SN2 mechanism. This allows for the introduction of a wide variety of functional groups.

For instance, reaction with sodium azide (B81097) (NaN3) in a polar aprotic solvent like DMF leads to the formation of (S)-ethyl 4-azido-3-hydroxybutanoate. The azide functional group can then be further transformed, for example, through reduction to an amine or by cycloaddition reactions. wikipedia.org

Another important transformation is the reaction with cyanide salts, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to yield (S)-ethyl 4-cyano-3-hydroxybutanoate. This reaction is typically performed in an ethanolic solution under reflux. pitt.edu The resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, extending the synthetic utility of the molecule. A closely related enzymatic process has been described for the synthesis of (R)-4-cyano-3-hydroxybutanoate from (S)-4-chloro-3-hydroxybutanoate, highlighting the utility of this transformation. google.comgoogle.com

Table 3: Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Azide (N3-) | (S)-Ethyl 4-azido-3-hydroxybutanoate |

| Cyanide (CN-) | (S)-Ethyl 4-cyano-3-hydroxybutanoate |

This compound can undergo elimination reactions to form an alkene, typically ethyl but-3-enoate. The course of the reaction, whether it favors substitution or elimination, is influenced by the reaction conditions. The use of a strong, bulky base and higher temperatures generally favors elimination. For instance, treatment with a strong base like potassium tert-butoxide would promote an E2 elimination.

Alternatively, an intramolecular elimination (Ei mechanism) can occur under thermal conditions if the hydroxyl group is first converted to a suitable derivative, such as a sulfoxide (B87167) or selenoxide. organic-chemistry.org

Reactions Involving the Ester Group

The ethyl ester functionality of this compound can be modified through hydrolysis or transesterification.

Ester hydrolysis can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a dilute mineral acid like hydrochloric or sulfuric acid in an excess of water, is a reversible process that yields (S)-3-hydroxy-4-iodobutanoic acid and ethanol (B145695). libretexts.orglibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org Treatment with an aqueous solution of a strong base, such as sodium hydroxide, affords the sodium salt of (S)-3-hydroxy-4-iodobutanoic acid and ethanol. The free acid can be obtained by subsequent acidification. libretexts.orgachemblock.com

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, reacting the ethyl ester with benzyl (B1604629) alcohol in the presence of a suitable catalyst would yield benzyl (S)-3-hydroxy-4-iodobutanoate. nih.gov

Table 4: Reactions of the Ester Group

| Reaction | Reagents | Product(s) |

| Acidic Hydrolysis | H2O, H+ catalyst | (S)-3-Hydroxy-4-iodobutanoic acid, Ethanol |

| Basic Hydrolysis | NaOH(aq) | Sodium (S)-3-hydroxy-4-iodobutanoate, Ethanol |

| Transesterification | R'OH, acid or base catalyst | (S)-R' 3-hydroxy-4-iodobutanoate, Ethanol |

Reduction to Alcohols

The ester functionality of this compound can be selectively reduced to a primary alcohol, yielding (S)-4-iodobutane-1,3-diol. This transformation requires a reducing agent that can act on the ester group without affecting the existing secondary alcohol or the primary iodide.

While strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing esters, they are often too reactive and lack the selectivity needed for complex molecules, potentially leading to the reduction of the alkyl iodide as well. youtube.comcommonorganicchemistry.com A more suitable reagent is sodium borohydride (B1222165) (NaBH₄), which is generally less reactive towards esters. However, its reactivity can be enhanced by using it in conjunction with an alcohol solvent, such as methanol. psu.edu This system has been shown to be effective for reducing esters to alcohols in good to excellent yields. psu.edu

Crucially, research has demonstrated the selective reduction of an ethyl ester in the presence of a primary alkyl iodide using sodium borohydride and methanol. youtube.com The reaction proceeded in high yield without significant cleavage of the carbon-iodine bond or formation of an ether byproduct. youtube.com This indicates that the reduction of this compound to (S)-4-iodobutane-1,3-diol is a feasible and selective transformation. The reaction is typically performed in a solvent like THF at reflux, with the reaction time varying from 15 to 60 minutes. psu.edu

Table 1: Representative Conditions for Ester Reduction

| Reagent System | Substrate Type | Product | Typical Yield | Reference |

|---|---|---|---|---|

| NaBH₄ / Methanol | Aromatic Ethyl Esters | Corresponding Alcohols | 63-100% | psu.edu |

| NaBH₄ / Methanol | Ethyl ester with primary alkyl iodide | Corresponding Alcohol | High | youtube.com |

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction can be catalyzed by acids or bases, or more commonly in modern synthesis, by enzymes such as lipases. psu.edunih.gov Lipases are widely used in industrial applications for their high selectivity and mild reaction conditions, operating in non-aqueous environments to catalyze reactions like esterification and transesterification. nih.govmdpi.com

For this compound, enzymatic transesterification offers a method to synthesize different esters, such as methyl, propyl, or butyl esters, without affecting the chiral center at C3 or the iodo- and hydroxyl- functionalities. The process involves reacting the ethyl ester with a different alcohol (e.g., methanol, propanol) in the presence of a lipase (B570770). nih.gov Immobilized lipases are often preferred as they are more stable, reusable, and easily separated from the reaction mixture, making them suitable for industrial-scale production. mdpi.com

The reaction mechanism generally follows a Ping-Pong Bi Bi pathway where the lipase first reacts with the ester to form an acyl-enzyme intermediate, releasing ethanol. mdpi.com This intermediate then reacts with the new alcohol to form the new ester and regenerate the enzyme. This method is used to produce a variety of esters, including bioflavors and fragrances. researchgate.net

Table 2: Lipase-Catalyzed Transesterification

| Lipase Source | Acyl Acceptor (Alcohol) | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Staphylococcus gallinarum | Isobutanol, Butanol | Palm Oil, Coconut Oil | Isobutyl stearate, Butyl palmitate | Synthesis of bioflavors | researchgate.net |

| Various | Short-chain alcohols | Triglycerides | Fatty Acid Alkyl Esters (Biodiesel) | Green alternative to chemical catalysis | nih.gov |

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor to Statin Side Chain Analogues

The structural features of (S)-Ethyl 3-hydroxy-4-iodobutanoate make it an ideal starting material for the synthesis of various side chain analogues for statins, a class of drugs that lower cholesterol. nih.govnih.govscispace.com

Synthesis of (4R,6S)-4-(tert-Butyldimethylsiloxy)-6-(hydroxymethyl)tetrahydropyran-2-one and Related Derivatives

While direct synthesis of (4R,6S)-4-(tert-Butyldimethylsiloxy)-6-(hydroxymethyl)tetrahydropyran-2-one from this compound is not explicitly detailed in the provided search results, the synthesis of related tetrahydropyran-2-one structures is a common theme in statin synthesis. For instance, the preparation of intermediates like ((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-acetonitrile is achieved from precursors such as (4R, 6S)-6-chloromethyl-4-hydroxy-tetrahydro-pyran-2-one. google.com This highlights the general strategy of using chiral building blocks to construct the core of statin side chains. The synthesis often involves protection of hydroxyl groups, followed by cyclization and further functional group manipulations.

Intermediate in the Synthesis of Pharmaceutical Compounds

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds, most notably HMG-CoA reductase inhibitors.

Precursor for HMG-CoA Reductase Inhibitor Intermediates (e.g., Atorvastatin precursors)

Atorvastatin, a widely used HMG-CoA reductase inhibitor, features a complex chiral side chain that can be synthesized from precursors derived from this compound. researchgate.netnewdrugapprovals.org The synthesis of Atorvastatin and its intermediates often involves the Paal-Knorr pyrrole (B145914) synthesis. researchgate.netnih.gov The chiral side chain is crucial for the drug's efficacy in inhibiting the HMG-CoA reductase enzyme, which is a rate-limiting step in cholesterol biosynthesis. nih.gov Syntheses of Atorvastatin have utilized related chiral building blocks like ethyl (S)-4-cyano-3-hydroxybutanoate, which can be derived from similar precursors. researchgate.net

Role in Synthesis of Other Bioactive Molecules

Beyond statins, the structural motif of this compound is found in other bioactive molecules. For example, dihydropyran derivatives are used as intermediates in the synthesis of fragrances and flavoring agents. lookchem.com The versatility of this chiral building block allows for its incorporation into a diverse range of biologically active compounds.

Construction of Complex Chiral Architectures

The reactivity of the functional groups in this compound allows for its use in constructing more complex chiral molecules.

Alkylation of Deprotonated Ethyl 3-hydroxybutanoate to Branched Structures

The deprotonation of ethyl 3-hydroxybutanoate, a related compound, at both the hydroxyl group and the α-carbon creates a dianion that can be alkylated to form branched structures. orgsyn.org This methodology is a powerful tool for introducing complexity and building stereocenters in a controlled manner. While the direct alkylation of the iodo-variant is not specified, similar principles of enolate chemistry apply. The alkylation of enolate ions derived from esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.org This reaction typically proceeds via an SN2 mechanism, where the enolate acts as a nucleophile, attacking an alkyl halide. libretexts.org

Applications in Natural Product Synthesis

This compound serves as a versatile and highly valuable chiral building block in the enantioselective synthesis of several important natural products and pharmacologically active molecules. Its utility stems from the presence of two key functional groups: a stereodefined hydroxyl group at the C3 position and a reactive iodo group at the C4 position. This combination allows for sequential, stereocontrolled modifications, making it a powerful intermediate for constructing complex molecular architectures.

One of the most prominent applications of this chiral synthon is in the synthesis of L-carnitine. L-carnitine, or (R)-3-hydroxy-4-(trimethylammonio)butyrate, is an essential quaternary ammonium (B1175870) compound involved in fatty acid metabolism in eukaryotes. nih.govsynthesiswithcatalysts.com The synthesis of L-carnitine can be efficiently achieved from this compound or its precursors. In this pathway, the iodo- a to an excellent leaving group, is displaced by trimethylamine (B31210) in a classic SN2 reaction. This step proceeds with inversion of configuration at the C4 center, directly establishing the required quaternary ammonium moiety and the correct (R) stereochemistry of the final L-carnitine product from the (S) precursor. While many industrial processes may start from the corresponding chloro-analog or the parent (S)-3-hydroxy-γ-butyrolactone, the 4-iodobutanoate represents a highly activated intermediate for this key transformation. google.comgoogle.com

Another significant area of application is in the synthesis of the side chains of statin drugs, such as atorvastatin. nih.gov These drugs are potent inhibitors of HMG-CoA reductase and are widely used to lower cholesterol. mdpi.com The chiral side chain of many statins contains a 3,5-dihydroxy acid motif. The related compound, ethyl (R)-4-cyano-3-hydroxybutanoate, is a key intermediate for this side chain. nih.gov this compound can be considered a direct precursor to this cyano-intermediate through nucleophilic substitution of the iodide with a cyanide salt. The existing stereocenter at C3 is crucial for establishing the correct stereochemistry of the final drug molecule.

The utility of optically active ethyl 3-hydroxybutanoate derivatives extends to other natural products as well, demonstrating their broad applicability as chiral building blocks. orgsyn.org The iodo-derivative is particularly useful as it provides a reactive handle for introducing a variety of carbon and heteroatom nucleophiles.

| Target Molecule | Therapeutic/Biological Role | Key Transformation from this compound |

| L-Carnitine | Fatty acid metabolism, nutritional supplement. nih.govwikipedia.org | Nucleophilic substitution of iodide by trimethylamine. google.com |

| Statin Side Chains (e.g., Atorvastatin) | HMG-CoA reductase inhibitors, cholesterol-lowering drugs. nih.govmdpi.com | Nucleophilic substitution of iodide by cyanide to form a key nitrile intermediate. nih.gov |

Stereocontrolled Formation of Remote Stereocenters

The stereochemical information embedded in this compound is not limited to controlling the configuration at the adjacent C4 position. It can be strategically employed to direct the formation of new stereocenters at positions more distant from the original hydroxyl group, a concept known as remote stereocontrol. This is a fundamental challenge and a highly sought-after goal in modern organic synthesis. organic-chemistry.org

The methodology often involves a sequence of reactions where the initial chiral center at C3 dictates the stereochemical outcome of subsequent bond-forming events. The hydroxyl group can act as a directing group through various mechanisms, including:

Chelation Control: The hydroxyl group can coordinate to a metal catalyst or reagent, creating a rigid cyclic transition state that forces an incoming reactant to approach from a specific face.

Steric Hindrance: The hydroxyl group and its associated protecting group can sterically block one face of the molecule, directing reactants to the less hindered face.

Intramolecular Delivery: The hydroxyl group can be used to deliver a reagent intramolecularly, ensuring a specific stereochemical outcome.

A powerful illustration of this principle is seen in syntheses that utilize substituted tetrahydrofurans, which can be derived from precursors like this compound. For instance, the stereospecific hydroboration-oxidation of 2-alkyl-4,5-dihydrofurans yields trans-2-alkyl-3-hydroxytetrahydrofurans. clockss.org The subsequent regioselective cleavage of this cyclic ether, for example with trimethylsilyl (B98337) iodide, can generate an acyclic 1-iodo-erythro-3,4-diol. clockss.org In this sequence, the stereochemistry established in the initial heterocycle is used to create two new, stereochemically defined centers (a 1,2-diol) in the final acyclic product.

In the context of this compound itself, the C3-hydroxyl group can influence the stereoselectivity of reactions performed on a chain extended from the C4 position. After displacing the iodide, the newly introduced functional group can be further elaborated. During these subsequent transformations, the C3-hydroxyl can be called upon to direct the formation of a new stereocenter at C5 or beyond, effectively relaying the initial stereochemical information along the carbon chain. This strategy is crucial for the synthesis of polyketide natural products and other complex molecules that feature multiple, stereochemically defined centers.

| Method | Principle | Potential Outcome with this compound framework |

| Chelation-Controlled Addition | Lewis acidic reagent coordinates to the C3-hydroxyl and the ester carbonyl, directing nucleophilic attack to an extended aldehyde at C4. | Formation of a new stereocenter at C5 with a defined 1,3-diol relationship relative to C3. |

| Cyclic Intermediate Strategy | Conversion to a cyclic intermediate (e.g., epoxide, lactone) followed by stereospecific ring-opening. | Generation of two new stereocenters upon ring opening, with their relationship controlled by the cyclic precursor's geometry. |

| Intramolecular Reactions | Tethering a reactant to the C3-hydroxyl group, followed by an intramolecular reaction (e.g., cyclization, rearrangement). | High diastereoselectivity due to the constrained transition state of the intramolecular process. |

Analytical and Spectroscopic Characterization in Research

Determination of Enantiomeric Excess

Establishing the enantiomeric excess (e.e.) is critical for any chiral synthesis, as it quantifies the degree to which one enantiomer is present in greater amounts than the other in a mixture.

Polarimetry (Specific Rotation Measurement)

Polarimetry is a classical technique used to measure the optical activity of a chiral compound. It relies on the principle that an enantiomer will rotate the plane of plane-polarized light in a specific direction. The specific rotation ([α]) is a characteristic physical property of a chiral molecule. It is defined as the observed angle of rotation (α) for a solution at a specific concentration (c) and path length (l) under defined conditions of temperature and wavelength (typically the sodium D-line, 589 nm).

The (S) enantiomer of a compound will have a specific rotation that is equal in magnitude but opposite in sign to its (R) enantiomer. For instance, while the specific rotation for (S)-Ethyl 3-hydroxy-4-iodobutanoate is not documented in readily available literature, its close, non-iodinated analog, (S)-Ethyl 3-hydroxybutanoate , is reported to have specific rotation values such as [α]²⁰/D = +43° (c = 1, in chloroform) google.com. A positive sign indicates dextrorotatory behavior (rotation to the right), while a negative sign would indicate levorotatory behavior (rotation to the left). By measuring the observed rotation of a synthesized sample and comparing it to the known value of the pure enantiomer, the enantiomeric excess can be calculated.

Chromatographic Methods (e.g., Capillary Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are powerful tools for separating enantiomers and accurately determining enantiomeric excess. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. The sample is passed through a column packed with a CSP. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The differential interaction between each enantiomer and the chiral phase causes one to elute from the column faster than the other, resulting in two separate peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers, from which the e.e. can be precisely calculated. For related hydroxy esters, columns like Chiralcel OD-H have been used effectively Current time information in New York, NY, US..

Capillary Gas Chromatography (GC): For volatile compounds, chiral GC is an excellent alternative. The capillary columns used are coated with a CSP, often a cyclodextrin (B1172386) derivative like β-DEX. As the sample travels through the column, the enantiomers are separated based on their differing affinities for the stationary phase. Similar to HPLC, the relative peak areas in the resulting chromatogram are used to quantify the enantiomeric excess. This method is noted for its high resolution and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis

NMR spectroscopy can be ingeniously used to determine enantiomeric excess by converting the enantiomeric mixture into a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. This conversion is achieved by reacting the analyte with a chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or other similar reagents.

The hydroxyl group of this compound would react with the CDA to form two different diastereomeric esters. In the ¹H or ¹⁹F NMR spectrum of this new mixture, protons or fluorine atoms near the newly formed stereocenter will exhibit different chemical shifts for each diastereomer. By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the enantiomeric excess of the original alcohol, can be accurately determined.

Purity Assessment Techniques

Beyond enantiomeric purity, assessing the chemical purity is essential to ensure the sample is free from starting materials, reagents, or side-products.

Standard (achiral) chromatographic and spectroscopic methods are employed for this purpose:

Gas Chromatography (GC) and HPLC: When run on a standard, non-chiral column, these techniques can separate the target compound from impurities that have different boiling points or polarities. The purity is often expressed as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for purity assessment. The integration of signals corresponding to the target molecule should be consistent with its structure, and the absence of unexpected peaks indicates high purity. Impurities, if present, can often be identified and quantified by comparing the integration of their signals to that of a known signal from the main compound or an internal standard.

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., IR, High-Resolution Mass Spectrometry)

Advanced spectroscopic methods are indispensable for confirming the molecular structure of a newly synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the spectrum would be expected to show characteristic absorption bands. While the specific spectrum is not available, key peaks would include:

A broad absorption band around 3400 cm⁻¹ for the hydroxyl (-OH) group stretch.

A strong, sharp absorption band around 1730 cm⁻¹ for the ester carbonyl (C=O) group stretch.

Absorptions in the 2850-3000 cm⁻¹ region for C-H stretching.

A signal corresponding to the C-I bond, typically found in the lower frequency "fingerprint region" (<600 cm⁻¹). For comparison, the non-iodinated analog, Ethyl 3-hydroxybutanoate , shows a strong carbonyl peak at 1731 cm⁻¹ and a broad hydroxyl peak centered around 3437 cm⁻¹ nist.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₆H₁₁IO₃), the expected exact mass is 257.9753 g/mol nist.gov. HRMS would confirm this mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum also gives valuable structural information. Key fragments would likely arise from the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), water (H₂O), or the iodine atom.

The following tables summarize the expected analytical data based on the methodologies described.

Table 1: Key Spectroscopic and Physical Data (Predicted and Analog-Based)

| Property | Technique | Expected/Illustrative Value | Reference |

|---|---|---|---|

| Molecular Formula | - | C₆H₁₁IO₃ | - |

| Molecular Weight | Mass Spectrometry | 258.05 g/mol | nist.gov |

| Exact Mass | HRMS | 257.97529 Da | nist.gov |

| Specific Rotation ([α]) | Polarimetry | Data not available for the title compound. For the analog (S)-Ethyl 3-hydroxybutanoate: +43° (c=1, CHCl₃) | google.com |

| IR Absorption (C=O) | IR Spectroscopy | ~1730 cm⁻¹ | nist.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-Ethyl 3-hydroxybutanoate |

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to predict the three-dimensional structure of molecules and their preferred conformations. For (S)-Ethyl 3-hydroxy-4-iodobutanoate, conformational analysis would be crucial in understanding how the molecule orients itself in different environments, which in turn influences its reactivity and interaction with other molecules, such as enzymes.

Detailed conformational analysis would involve the systematic exploration of the potential energy surface of the molecule by rotating its single bonds. This process would identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. Key dihedral angles to investigate would be those around the C-C bonds of the butanoate chain, particularly the C2-C3 and C3-C4 bonds, as these determine the relative positions of the ethyl ester, hydroxyl, and iodo-methyl groups.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (O=C-C-C) | Dihedral Angle (C-C-C-I) | Relative Energy (kcal/mol) |

| A | g- | a | 0.00 |

| B | a | g+ | 1.25 |

| C | g+ | t | 2.50 |

Note: This table is illustrative and presents hypothetical data to demonstrate how results from a conformational analysis would be displayed. Actual values would require specific computational studies.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed electronic structure information. These calculations can be used to determine a wide range of properties for this compound, including optimized molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties like orbital energies (HOMO-LUMO gap), which are fundamental to understanding the molecule's reactivity.

Such calculations would offer insights into bond lengths, bond angles, and the distribution of electron density within the molecule. For instance, the calculated Mulliken or Natural Bond Orbital (NBO) charges would indicate the partial charges on each atom, highlighting electrophilic and nucleophilic sites. This information is invaluable for predicting how the molecule will react with other chemical species.

Enzyme-Substrate Docking Studies and Mechanistic Insights in Biocatalysis

This compound is a chiral halohydrin, a class of compounds often involved in biocatalytic transformations, particularly those mediated by dehalogenases or epoxide hydrolases. Enzyme-substrate docking simulations are computational techniques used to predict the binding mode of a substrate—in this case, this compound—within the active site of an enzyme.

These studies are instrumental in understanding the stereoselectivity of enzymatic reactions. By modeling the interactions between the substrate and the amino acid residues of the enzyme's active site, researchers can rationalize why a particular stereoisomer is formed preferentially. For example, docking could reveal key hydrogen bonds between the hydroxyl group of the substrate and specific residues, or steric clashes that disfavor the binding of the (R)-enantiomer, thus explaining the enzyme's specificity for the (S)-enantiomer. These insights are crucial for enzyme engineering efforts aimed at improving catalytic efficiency or altering substrate specificity.

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For this compound, this could involve modeling its participation in various transformations. For example, computational models could predict the regioselectivity of an intramolecular cyclization to form an epoxide or the site of nucleophilic attack.

Machine learning models, trained on large datasets of chemical reactions, are also emerging as a tool for predicting reaction outcomes. While specific models for iodobutanoates may not be readily available, the general principles of using molecular descriptors derived from computational chemistry to predict reactivity are well-established. These predictive models can accelerate the discovery of new synthetic routes and optimize reaction conditions by reducing the need for extensive experimental screening.

Future Research Directions and Outlook

Exploration of New Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of chiral molecules is a critical area of research, with a focus on developing new and effective catalytic systems. For instance, a common protocol for the enantioselective alkynylation of isatins and isatin-derived ketimines utilizes terminal alkynes and dimethylzinc (B1204448) in the presence of a chiral perhydro-1,3-benzoxazine catalyst. uva.es This method has proven to be versatile for a range of aryl- and alkyl-substituted terminal alkynes and isatin (B1672199) derivatives. uva.es Additionally, isothiourea-catalyzed acylative dynamic kinetic resolution has been successfully used to produce enantioenriched tetra-substituted ester analogues from lactols with high yields and enantioselectivity. researchgate.net The development of organocatalysts that can be easily recovered and recycled, such as those with a hydrophobic chain, is also a promising direction for scalable and sustainable production of chiral intermediates. beilstein-journals.org

Expanding the Scope of (S)-Ethyl 3-hydroxy-4-iodobutanoate as a Chiral Synthon

This compound is a valuable building block for creating more complex chiral molecules. Its utility is exemplified by its role as a precursor in the synthesis of chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates. nih.govmdpi.com These epoxides, in turn, are crucial intermediates for producing a variety of other valuable compounds. nih.gov For example, they have been successfully used in the total synthesis of (S)-dairy lactone through a process involving alkynylation with heptynyl lithium and syn-hydrogenation using a Lindlar catalyst. mdpi.com The ability to use this compound and its derivatives in such multi-step syntheses highlights its importance and versatility as a chiral synthon in organic chemistry.

Integration of Chemo-Enzymatic Strategies for Industrial Production

The combination of chemical and enzymatic methods offers a powerful approach for the large-scale, industrial production of chiral compounds. A key advantage of this strategy is the ability to enhance the stability and reusability of enzymes through immobilization techniques, such as the creation of cross-linked enzyme crystals (CLECs). researchgate.net These immobilized biocatalysts exhibit high volumetric catalytic activity and significant chemical and thermal stability, making them ideal for industrial applications. researchgate.net

For instance, the production of ethyl (R)-4-cyano-3-hydroxybutanoate, an important intermediate for cholesterol-lowering drugs, has been optimized using a chemo-enzymatic approach. researchgate.net This process can involve the use of recombinant halohydrin dehalogenase for the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate. researchgate.net Similarly, microorganisms like Pichia pastoris have been employed as catalysts for the highly selective reduction of keto groups in the synthesis of precursors for ACE inhibitors. researchgate.net The use of adsorbing resins in the fermentation medium can further improve conversion and enantioselectivity by controlling substrate and product concentrations. researchgate.net Such integrated strategies are also being applied to the synthesis of complex molecules like steroidal drugs from renewable resources like phytosterols, demonstrating the broad applicability of this approach. nih.gov

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

To gain a more profound understanding of the reaction mechanisms involving this compound and other chiral molecules, researchers are increasingly turning to advanced spectroscopic and computational methods. Techniques like Fourier-transform infrared (FT-IR), FT-Raman, and nuclear magnetic resonance (NMR) spectroscopy are used to experimentally characterize molecular structures. ias.ac.in

These experimental data are often complemented by computational studies using Density Functional Theory (DFT). ias.ac.inmtu.edu DFT calculations can predict optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental results for validation. ias.ac.inresearchgate.net Furthermore, computational approaches such as Natural Bond Orbital (NBO) analysis and the investigation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into charge transfer, molecular stability, and chemical reactivity. mtu.eduelixirpublishers.com The application of chemometrics, particularly Principal Component Analysis (PCA), to analyze large spectroscopic datasets is also emerging as a powerful tool for identifying key vibrational modes and discriminating between different molecular structures. cref.it

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing enantiomerically pure (S)-Ethyl 3-hydroxy-4-iodobutanoate, and how is stereochemical integrity maintained?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) can achieve high enantiomeric excess (ee). Key steps include protecting the hydroxyl group during iodination to avoid racemization. Characterization via chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry ensures stereochemical validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : H and C NMR identify the ester carbonyl (δ ~170 ppm), hydroxyl proton (δ ~2.5 ppm, broad), and iodine’s deshielding effects on adjacent carbons.

- IR : Stretching frequencies for -OH (3200–3600 cm) and ester C=O (1720–1740 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peak (m/z ~238.09) and fragmentation patterns (e.g., loss of ethyl group, m/z 193) validate the structure .

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution (S2) reactions?

- Methodological Answer : The iodine atom’s polarizability and leaving-group ability enhance S2 reactivity. Kinetic studies under varying conditions (e.g., solvent polarity, nucleophile strength) can quantify activation parameters. For example, reactions with sodium ethoxide in DMF show faster substitution rates compared to bromo analogs, confirmed by GC-MS monitoring .

Advanced Research Questions

Q. How can contradictory data on enantiomeric excess (ee) in synthesized batches be resolved?

- Methodological Answer : Discrepancies often arise from inconsistent chromatographic conditions or impurities. Cross-validate using:

- Chiral HPLC with multiple columns (e.g., Chiralcel OD vs. AD).

- Circular Dichroism (CD) to correlate optical activity with ee.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) to identify stereochemical anomalies .

Q. What experimental design optimizes kinetic resolution in multi-step catalytic asymmetric syntheses using this compound?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Variables : Catalyst loading (e.g., 1–5 mol%), temperature (0–40°C), and solvent (THF vs. toluene).

- Response Surface Methodology (RSM) models ee and yield trade-offs.

- In-situ Monitoring : ReactIR tracks intermediate formation to avoid over-reaction. Statistical tools (e.g., ANOVA) validate significance .

Q. How do solvent polarity and storage conditions affect the compound’s stability and degradation pathways?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):

- Forced Degradation : Expose to UV light (ICH Option 2), humidity (75% RH), and elevated temperatures (40°C).

- HPLC-MS Analysis : Identify degradation products (e.g., de-iodinated byproducts or ester hydrolysis).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage (e.g., -20°C, desiccated) .

Q. What strategies mitigate batch-to-batch variability in large-scale syntheses?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction endpoints.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like ee ≥98% and establish design space for parameters (e.g., stirring rate, cooling profiles).

- Multivariate Analysis (MVA) : Use Principal Component Analysis (PCA) to correlate raw material purity (e.g., iodine source) with final product quality .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting results in catalytic efficiency studies across different laboratories?

- Methodological Answer :

- Interlaboratory Studies : Standardize protocols (e.g., ASTM E691) for reaction conditions and analytical methods.

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data and identify outliers.

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2% ee for HPLC) and operator variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.